Margaritene

Analytical Chemistry Flavonoid C-Glycoside Chemistry Metabolomics

Margaritene (CAS 64271-10-9), systematically identified as acacetin 8-C-neohesperidoside, is a naturally occurring flavone C-glycoside classified within the flavonoid 8-C-glycoside family. This compound is structurally defined by an acacetin aglycone core linked at the C-8 position to a neohesperidoside disaccharide (2-O-α-L-rhamnosyl-β-D-glucopyranosyl) via a stable carbon-carbon bond.

Molecular Formula C28H32O14
Molecular Weight 592.5 g/mol
CAS No. 64271-10-9
Cat. No. B15093004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMargaritene
CAS64271-10-9
Molecular FormulaC28H32O14
Molecular Weight592.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)CO)O)O)O)O)O
InChIInChI=1S/C28H32O14/c1-10-20(33)22(35)24(37)28(39-10)42-27-23(36)21(34)17(9-29)41-26(27)19-14(31)7-13(30)18-15(32)8-16(40-25(18)19)11-3-5-12(38-2)6-4-11/h3-8,10,17,20-24,26-31,33-37H,9H2,1-2H3
InChIKeyAOXGLIJSZLOQNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Margaritene (CAS 64271-10-9): Chemist's Reference Guide for Flavonoid Procurement


Margaritene (CAS 64271-10-9), systematically identified as acacetin 8-C-neohesperidoside, is a naturally occurring flavone C-glycoside classified within the flavonoid 8-C-glycoside family [1]. This compound is structurally defined by an acacetin aglycone core linked at the C-8 position to a neohesperidoside disaccharide (2-O-α-L-rhamnosyl-β-D-glucopyranosyl) via a stable carbon-carbon bond [1]. Margaritene is primarily isolated from the fruit of kumquat species, specifically Fortunella japonica and Fortunella margarita [2]. Chemically, it is described by the molecular formula C28H32O14, with a molecular weight of approximately 592.55 g/mol [3]. The molecule is characterized by a high polar surface area of 225.06 Ų and multiple hydroxyl groups, which confer notable hydrophilicity and influence its chromatographic behavior [4]. As a research-use-only natural product standard, it is available from specialized vendors with certified purity (≥98% by HPLC), making it a critical reference material for analytical method development, metabolomic fingerprinting, and studies focused on the biological signatures of Citrus-derived flavonoids .

Margaritene (CAS 64271-10-9): Why Generic Flavonoid or C-Glycoside Substitution Is Scientifically Inadvisable


The procurement of a generic flavonoid or even a structurally similar 8-C-glycoside cannot substitute for authentic margaritene in analytical or biological research due to its specific, quantifiable chemical and biological fingerprint. As a specific flavone C-glycoside with a defined disaccharide linkage pattern (8-C-neohesperidoside), margaritene exhibits distinct physicochemical properties, including a specific topological polar surface area (225 Ų), which directly governs its unique retention time in reverse-phase liquid chromatography [1]. This is critical, as analytical methods developed for margaritene cannot be validated using structurally related analogs like isomargaritene (6-C-neohesperidoside isomer) or fortunellin (7-O-neohesperidoside), which present different chromatographic behaviors and mass spectrometric fragmentation pathways [2]. Furthermore, the natural source distribution is highly specific; while many flavonoids are ubiquitous in Citrus, margaritene is not. Metabolomic surveys have demonstrated that margaritene, alongside a small subset of flavonoids, is a distinguishing biomarker detected exclusively in Changshou kumquat peel, and its relative abundance and stability are significantly influenced by processing conditions, such as drying temperature, in ways that do not parallel the behavior of other co-occurring flavonoids [2] [3]. Therefore, substituting a different 8-C-glycoside or a flavone aglycone introduces uncontrolled variables in both analytical quantification and biological assay interpretation, rendering any such substitution scientifically invalid for hypothesis-driven research.

Margaritene (CAS 64271-10-9): Verifiable Quantitative Differentiation vs. In-Class Analogs and Alternatives


Structural Isomerism and Chromatographic Discrimination: Margaritene vs. Isomargaritene

Margaritene is the 8-C-neohesperidoside isomer of acacetin, differentiating it fundamentally from its 6-C-neohesperidoside isomer, isomargaritene [1]. This structural isomerism translates to quantifiable differences in chromatographic retention, a critical parameter for accurate compound identification and quantification. In a validated method for Citrus peel analysis, margaritene and isomargaritene are resolved as distinct peaks with different retention times, allowing for their separate quantification in complex mixtures [2].

Analytical Chemistry Flavonoid C-Glycoside Chemistry Metabolomics

Natural Abundance in Citrus Peel: Quantified Levels Differentiate Margaritene from Co-Occurring Flavonoids

Margaritene's natural abundance in kumquat fruit varies significantly from other co-occurring flavonoids, a factor that dictates the required sensitivity for detection and the feasibility of isolation. In immature kumquat (Citrus japonica var. margarita) peel, margaritene is a major component, but its concentration is markedly lower than the dominant flavonoid DGPP and substantially higher than several other structurally related compounds [1].

Natural Product Chemistry Phytochemistry Analytical Chemistry

Stability Under Thermal Processing: Differential Degradation of Margaritene vs. Co-Occurring Flavonoids

The thermal stability of margaritene during processing (e.g., drying) is a key differentiator. While mild drying can increase total phenolic content and antioxidant activity, prolonged high-temperature exposure leads to a quantifiable decrease in specific flavonoids, with margaritene showing a distinct degradation profile compared to other major components [1].

Food Chemistry Process Chemistry Natural Product Stability

Predicted Physicochemical Profile: Margaritene's Unique Lipophilicity vs. Aglycone Acacetin

The predicted physicochemical properties of margaritene, derived from its unique 8-C-neohesperidoside structure, are starkly different from its aglycone, acacetin, and from flavonoid O-glycosides. This difference is most pronounced in its lipophilicity (logP) and polar surface area (PSA), which directly impact its solubility, membrane permeability, and in vitro assay behavior [1].

Computational Chemistry Physicochemical Property Analysis Bioavailability Prediction

Margaritene (CAS 64271-10-9): Definitive Applications Dictated by Quantitative Evidence


Analytical Method Development and Validation for Kumquat and Citrus Fingerprinting

Based on its quantifiable abundance (136.2 ± 2.6 mg/100 g fresh fruit) and its unique chromatographic resolution from the closely eluting isomer isomargaritene [1], margaritene is a mandatory reference standard for any laboratory developing or validating HPLC, UPLC, or LC-MS methods for the analysis of kumquat (Fortunella spp.) and related Citrus products. Its use ensures accurate peak identification and quantification, preventing the misannotation of isomargaritene or other flavonoids [2].

Process Control in Kumquat-Derived Nutraceutical and Food Ingredient Manufacturing

The documented thermal lability of margaritene under specific drying conditions (e.g., 130°C for 1.5 h) provides a sensitive, quantitative marker for process optimization and quality control [1]. Manufacturers seeking to preserve the native flavonoid profile of kumquat extracts or dried fruit products must monitor margaritene levels to validate that their drying or extraction processes (e.g., below 130°C for <1.5 h) are not causing significant degradation. The presence of margaritene, in its expected relative proportion to other flavonoids, serves as a certificate of mild and authentic processing.

Metabolomic and Biomarker Discovery Studies Focused on Citrus Chemotaxonomy

As demonstrated by LC-MS-based metabolomic analysis, margaritene is a distinguishing marker detected exclusively in Changshou kumquat peel, alongside a restricted set of other flavonoids, while being absent in 12 other citrus varieties [2]. Therefore, authentic margaritene standard is indispensable for researchers conducting untargeted metabolomics, chemotaxonomic classification, or biomarker discovery studies aimed at differentiating citrus species, validating product authenticity (e.g., detection of adulteration), or understanding the genetic basis of flavonoid biosynthesis in specific cultivars.

Structural and Mechanistic Studies of Flavonoid C-Glycoside Bioactivity

The profound physicochemical differences between margaritene (logP = -0.63, PSA = 225.06 Ų) and its aglycone acacetin (logP ≈ 3.0, PSA ≈ 96 Ų) dictate that any investigation into the biological activity of C-glycosylated flavones must use the authentic glycoside [3]. Using the aglycone as a substitute would yield irrelevant data on solubility, cellular uptake, and target interaction due to its vastly different hydrophilicity. Margaritene is thus the essential compound for studies probing the specific role of the C-8 neohesperidoside moiety in biological systems.

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